molecular formula C17H16N2O4S B2878014 (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 895456-21-0

(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

Cat. No.: B2878014
CAS No.: 895456-21-0
M. Wt: 344.39
InChI Key: ZWSXKNBFQSNZKM-ZCXUNETKSA-N
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Description

(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. The unique structure of this compound, featuring a benzo[d]thiazole moiety linked to a furan-2-carboxamide group, makes it an interesting subject for scientific research and potential therapeutic applications.

Mechanism of Action

Target of Action

Similar compounds have been synthesized for their potential pesticidal properties , suggesting that the targets could be enzymes or receptors in pests

Mode of Action

Compounds with similar structures have been shown to activate the release of calcium ions in insect central neurons at higher concentrations . This suggests that the compound might interact with its targets to disrupt normal cellular functions, leading to the death of the pests.

Biochemical Pathways

The activation of calcium release in neurons suggests that it might affect calcium signaling pathways, which play crucial roles in various cellular processes, including neurotransmission, muscle contraction, and cell death .

Pharmacokinetics

Similar compounds have been synthesized for their potential pesticidal properties , suggesting that they might be designed to be absorbed and distributed in the pests’ bodies, metabolized to exert their effects, and then excreted.

Result of Action

The result of the compound’s action is likely to be the death of the pests. Compounds with similar structures have been shown to exhibit favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide typically involves a multi-step process:

    Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using an allyl halide in the presence of a base such as potassium carbonate.

    Methoxylation: The methoxy groups are introduced through methylation reactions using methyl iodide or dimethyl sulfate.

    Formation of the Furan-2-carboxamide Moiety: The final step involves the coupling of the benzo[d]thiazole derivative with furan-2-carboxylic acid or its derivatives under dehydrating conditions, such as using carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the nitro groups or double bonds within the molecule, resulting in amines or saturated compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Amines, saturated compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in preliminary studies as an anticancer agent. Its ability to inhibit the growth of certain cancer cell lines makes it a candidate for further investigation in cancer therapy. Additionally, its antibacterial and antifungal properties make it a potential candidate for the development of new antimicrobial agents.

Medicine

In medicine, the compound’s anticancer and antimicrobial properties are of particular interest. Research is ongoing to determine its efficacy and safety in clinical settings. Its potential to target specific molecular pathways involved in disease progression makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial degradation. Its unique chemical structure allows for the design of materials with tailored functionalities.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share a similar core structure but differ in their functional groups and biological activities.

    Furan-2-carboxamide Derivatives: Compounds like furan-2-carboxylic acid and its amide derivatives have similar structural features but may exhibit different chemical reactivity and biological properties.

Uniqueness

(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is unique due to its combination of a benzo[d]thiazole core with a furan-2-carboxamide moiety, along with the presence of allyl and methoxy groups. This unique structure contributes to its diverse biological activities and potential applications in various fields. Its ability to undergo a wide range of chemical reactions also makes it a versatile compound for synthetic chemistry.

Properties

IUPAC Name

N-(5,6-dimethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-4-7-19-11-9-13(21-2)14(22-3)10-15(11)24-17(19)18-16(20)12-6-5-8-23-12/h4-6,8-10H,1,7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSXKNBFQSNZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N(C(=NC(=O)C3=CC=CO3)S2)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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